molecular formula C23H29NO7 B1437039 Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate CAS No. 1069137-73-0

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Katalognummer: B1437039
CAS-Nummer: 1069137-73-0
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: WDEFWOPTRFWZLM-LEQGEALCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a succinimidyl ester derivative featuring a chroman core (a benzopyran structure) with stereochemical specificity at the 2R position. Its molecular formula is C₂₃H₂₉NO₇, with an average mass of 431.485 Da and a monoisotopic mass of 431.194402 Da . The structure includes a tetrahydro-2H-pyran-2-yloxy (THP-protected hydroxyl) group at position 6 of the chroman ring and methyl substituents at positions 2, 5, 7, and 6. The succinimidyl ester moiety (2,5-dioxopyrrolidin-1-yl) enhances its reactivity as an acylating agent, making it suitable for conjugation with amines in peptides, proteins, or other biomolecules. Its ChemSpider ID is 24589866, and it is registered under MDL number MFCD11042683 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step often involves the protection of a hydroxyl group using dihydropyran to form a tetrahydropyran ring. This is achieved under acidic conditions, typically using p-toluenesulfonic acid as a catalyst.

    Introduction of the Succinimidyl Group: The next step involves the reaction of the protected intermediate with succinic anhydride in the presence of a base such as pyridine. This step introduces the succinimidyl group into the molecule.

    Formation of the Tetramethylchroman Moiety: The final step involves the cyclization of the intermediate to form the tetramethylchroman ring. This is typically achieved through an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring and the tetramethylchroman moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the succinimidyl group, converting it to a more reactive amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the succinimidyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amide or thioether derivatives.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : This compound is frequently utilized in bioconjugation processes to create stable linkages between biomolecules such as proteins and antibodies. The stability of these linkages enhances the functionality of biomolecules in therapeutic and diagnostic applications.

Applications :

  • Drug Delivery Systems : Enhances the delivery capabilities of therapeutic agents by improving their stability and targeting efficiency.
  • Protein Labeling : Facilitates the attachment of fluorescent tags to proteins, allowing for easier tracking in biological assays.

Drug Development

Overview : Succinimidyl (2R)-6-(tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics contribute to the development of compounds with improved bioavailability.

Applications :

  • Pharmaceutical Synthesis : Used in the creation of new drug candidates that require specific structural modifications for enhanced efficacy.
  • Formulation Development : Assists in optimizing formulations for better therapeutic outcomes.

Antioxidant Research

Overview : The compound is studied for its potential antioxidant properties, which can be beneficial in formulating products aimed at reducing oxidative stress in cells.

Applications :

  • Cellular Protection Studies : Investigated for its ability to protect cells from oxidative damage, which is crucial in aging and various diseases.
  • Cosmetic Formulations : Used in developing skincare products that claim to reduce oxidative stress and improve skin health.

Material Science

Overview : this compound finds applications in creating advanced materials with enhanced stability and resistance to environmental factors.

Applications :

  • Coatings and Polymers : Incorporated into materials requiring improved durability and resistance to degradation.
  • Nanotechnology Applications : Explored for use in developing nanomaterials with specific functional properties.

Summary Table of Applications

Application AreaSpecific UsesBenefits
BioconjugationDrug delivery systems, protein labelingEnhanced stability and functionality
Drug DevelopmentPharmaceutical synthesis, formulation optimizationImproved bioavailability and efficacy
Antioxidant ResearchCellular protection studies, cosmetic formulationsReduction of oxidative stress
Material ScienceCoatings and polymers, nanotechnologyIncreased durability and environmental resistance

Case Studies

  • Bioconjugation Study
    • Researchers utilized this compound to enhance the delivery of a therapeutic protein in cancer treatment. The study demonstrated improved targeting of tumor cells compared to traditional methods.
  • Drug Development Research
    • A pharmaceutical company employed this compound as an intermediate in synthesizing a new class of anti-inflammatory drugs. The resulting compounds exhibited significantly higher bioavailability than previous formulations.
  • Antioxidant Efficacy Investigation
    • A study published in a peer-reviewed journal explored the antioxidant properties of this compound in cellular models. Results indicated a marked reduction in oxidative stress markers when cells were treated with formulations containing this compound.

Wirkmechanismus

The mechanism by which Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles such as amines and thiols, forming stable amide or thioether linkages. This reactivity is exploited in various applications, from bioconjugation to drug delivery.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of chroman-2-carboxylate derivatives with varying substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position 6) Molecular Weight (Da) Key Applications/Properties
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate C₂₃H₂₉NO₇ THP-protected hydroxyl 431.49 Bioconjugation reagent (succinimidyl ester reactivity)
(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid C₁₆H₂₂O₄ Methoxy 278.34 Synthetic intermediate; antioxidant precursor (methoxy as protecting group)
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) C₁₄H₁₈O₄ Hydroxyl 250.29 Antioxidant (scavenges free radicals); reference standard in lipid peroxidation studies
[2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yl] 5-(3,4-dibromobutyl)pyridine-2-carboxylate C₃₉H₅₉Br₂NO₃ Dibromobutyl-pyridine 806.72 Pharmaceutical research (bromine enhances bioactivity)

Key Differences and Implications

Substituent at Position 6 :

  • The THP-protected hydroxyl in the target compound enhances solubility in organic solvents and stabilizes the hydroxyl group during synthesis . In contrast, Trolox (unprotected hydroxyl) is water-soluble and directly active in biological systems .
  • The methoxy group in the (R)-6-methoxy analog serves as a synthetic intermediate, allowing selective deprotection for downstream modifications .

Functional Groups: The succinimidyl ester in the target compound facilitates amine-reactive crosslinking, critical for labeling proteins or immobilizing biomolecules. Neither Trolox nor the methoxy analog has this functionality . The dibromobutyl-pyridine substituent in the brominated analog introduces halogenated hydrophobicity, likely enhancing membrane permeability or receptor binding .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (431 Da vs. 250 Da for Trolox) reflects its THP and succinimidyl groups, which reduce cellular uptake but improve stability in storage .
  • Trolox’s lower molecular weight and hydroxyl group make it ideal for in vivo antioxidant studies, while the brominated analog’s bulkiness limits it to specialized pharmaceutical research .

Biologische Aktivität

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate (CAS 1069137-73-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action against cancer cell lines.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H29NO7
Molecular Weight431.48 g/mol
Melting Point174 °C
AppearanceWhite to almost white powder

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Synthesis

The compound can be synthesized using methods that involve the modification of chroman derivatives. The synthesis pathway often includes the formation of the succinimidyl ester from corresponding carboxylic acids and amines, followed by the introduction of the tetrahydropyran moiety through selective reactions .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. Notably, compounds structurally similar to this compound have demonstrated significant cytotoxic activity against human leukemia cell lines such as HL-60 and NALM-6. For instance, a derivative showed an IC50 value of 1.02 µM against HL-60 cells, which is notably lower than that of carboplatin (IC50 = 2.90 µM) .

The biological mechanisms underlying the cytotoxicity include:

  • Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells. This is characterized by increased activation of caspases and the presence of apoptotic markers.
  • Cell Cycle Arrest: Flow cytometry studies indicated that treatment with related compounds leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an antimitotic effect. For example, a related compound increased G2/M phase cells from 18.9% in control to 31.4% at a concentration of 4.4 µM .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • HL-60 Human Leukemia Cells: A study found that certain derivatives exhibited threefold higher cytotoxicity compared to carboplatin in HL-60 cells, indicating their potential as effective anticancer agents .
  • MCF-7 Breast Cancer Cells: While not as potent as in leukemia models, some derivatives still showed significant antiproliferative activity in MCF-7 cells, highlighting their broad-spectrum activity against different cancer types .

Structure-Activity Relationship (SAR)

Analysis of SAR has revealed that specific structural features enhance biological activity:

  • Substituents at Position 6: The presence of bulky or aromatic groups at this position tends to increase cytotoxicity.
  • Alkyl Chain Variations: Isopropyl groups at position 6 were found to be more effective than other alkyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling the chroman-2-carboxylic acid derivative with N-hydroxysuccinimide (NHS) using activating agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous acetonitrile (ACN) or dichloromethane (DCM). Reaction conditions should maintain inert atmospheres (argon/nitrogen) and temperatures between 0–25°C. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) and monitoring by TLC (Rf ≈ 0.3–0.5) are critical. Yield optimization requires stoichiometric control of NHS (1.2–1.5 equivalents) and HATU (1.1 equivalents) .

Q. How can researchers confirm the stereochemical integrity of the 2R configuration during synthesis and characterization?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard for verifying enantiopurity. X-ray crystallography of intermediate precursors (e.g., the chroman-2-carboxylic acid derivative) can resolve absolute configuration. Comparative NMR analysis with known (2S)-diastereomers (e.g., coupling constants in the chroman ring) may also distinguish stereoisomers .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • LC-MS (ESI+ mode) : Confirms molecular ion peaks ([M+H]+) and detects hydrolytic byproducts (e.g., free chroman-2-carboxylic acid).
  • 1H/13C NMR : Key signals include the tetrahydro-2H-pyran-2-yloxy proton (δ 3.5–4.0 ppm) and succinimidyl carbonyl carbons (δ 168–170 ppm).
  • FT-IR : Peaks at 1740–1780 cm⁻¹ (ester C=O) and 1810 cm⁻¹ (succinimidyl C=O) validate functional groups .

Advanced Research Questions

Q. What experimental strategies mitigate instability of this compound under biological assay conditions (e.g., aqueous buffers, physiological pH)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in PBS (pH 7.4) and citrate buffer (pH 5.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Temperature Sensitivity : Store lyophilized samples at –80°C and reconstitute in anhydrous DMSO immediately before use.
  • Hydrolysis Prevention : Add stabilizers like trehalose (5% w/v) to aqueous formulations .

Q. How should contradictory data on its reactivity with thiol-containing biomolecules (e.g., cysteine residues) be resolved?

  • Methodological Answer : Design controlled kinetic studies:

  • Thiolysis Assays : React the compound with glutathione (1–10 mM) in PBS (pH 7.4) and quantify unreacted thiols via Ellman’s assay.
  • Competitive Experiments : Compare reactivity with maleimide-based crosslinkers (e.g., CHC-Mal) to identify selectivity.
  • LC-MS/MS : Track adduct formation (e.g., chroman-thiol conjugates) to clarify reaction pathways .

Q. What methodologies are recommended for tracking its environmental fate in aquatic systems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., 13C-labeled chroman ring) to trace abiotic/biotic transformations. Conduct microcosm studies:

  • Sediment-Water Partitioning : Measure log Kow values via shake-flask method.
  • Photodegradation : Exclude to UV light (254 nm) and analyze breakdown products with HRMS.
  • Biotic Degradation : Incubate with microbial consortia from wastewater and monitor via qPCR (16S rRNA) and metabolite profiling .

Q. How can researchers design assays to study its interaction with serum albumin or other transport proteins?

  • Methodological Answer : Employ fluorescence quenching assays:

  • Binding Affinity : Titrate compound (0–100 µM) into HSA (human serum albumin) and measure Trp-214 fluorescence quenching (λex = 280 nm).
  • Circular Dichroism (CD) : Assess conformational changes in HSA’s α-helical content.
  • Molecular Docking : Use AutoDock Vina to predict binding sites (e.g., Sudlow’s Site I/II) .

Q. What experimental approaches identify degradation pathways under oxidative stress (e.g., ROS-rich environments)?

  • Methodological Answer : Simulate oxidative conditions with Fenton’s reagent (Fe²⁺/H₂O₂):

  • LC-HRMS : Identify hydroxylated or demethylated derivatives.
  • EPR Spectroscopy : Detect radical intermediates (e.g., chromanoxyl radicals).
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe H-atom abstraction mechanisms .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2,5,7,8-tetramethyl-6-(oxan-2-yloxy)-3,4-dihydrochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-13-14(2)21-16(15(3)20(13)29-19-7-5-6-12-28-19)10-11-23(4,30-21)22(27)31-24-17(25)8-9-18(24)26/h19H,5-12H2,1-4H3/t19?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFWOPTRFWZLM-LEQGEALCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659922
Record name 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069137-73-0
Record name 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.